molecular formula C19H19NO B10885535 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline CAS No. 332108-57-3

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline

Katalognummer: B10885535
CAS-Nummer: 332108-57-3
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: MCJYLXWXGFDHNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline is an organic compound with the molecular formula C19H19NO It is a derivative of aniline, featuring a methoxy group at the 2-position, a methyl group at the 5-position, and a naphthalen-2-ylmethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxy-5-methylaniline with naphthalen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield amines.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline is unique due to the presence of both methoxy and naphthalen-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

332108-57-3

Molekularformel

C19H19NO

Molekulargewicht

277.4 g/mol

IUPAC-Name

2-methoxy-5-methyl-N-(naphthalen-2-ylmethyl)aniline

InChI

InChI=1S/C19H19NO/c1-14-7-10-19(21-2)18(11-14)20-13-15-8-9-16-5-3-4-6-17(16)12-15/h3-12,20H,13H2,1-2H3

InChI-Schlüssel

MCJYLXWXGFDHNE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.